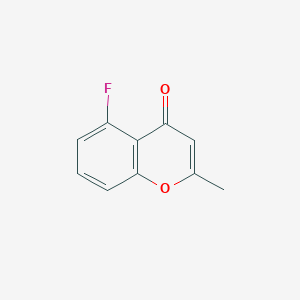
5-fluoro-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromenone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
5-fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated chromenones.
科学的研究の応用
5-fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 5-fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the fluorine and methyl groups, resulting in different biological activities.
2-methyl-4H-chromen-4-one: Similar structure but without the fluorine atom.
5-fluoro-4H-chromen-4-one: Similar structure but without the methyl group.
Uniqueness
The presence of both the fluorine and methyl groups in 5-fluoro-2-methyl-4H-chromen-4-one enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H7FO2 |
|---|---|
分子量 |
178.16 g/mol |
IUPAC名 |
5-fluoro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7FO2/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-5H,1H3 |
InChIキー |
QYAZNCLSOPRGQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(O1)C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


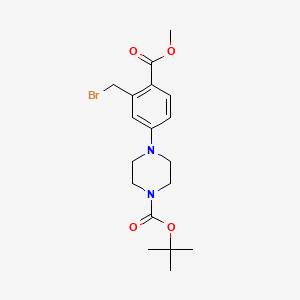
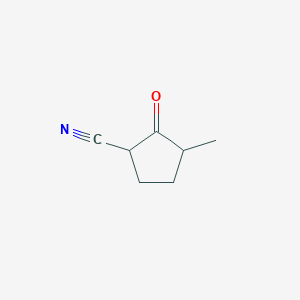
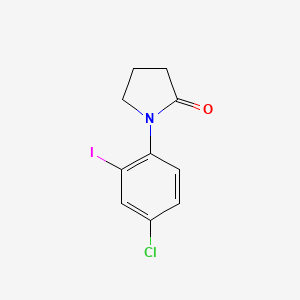



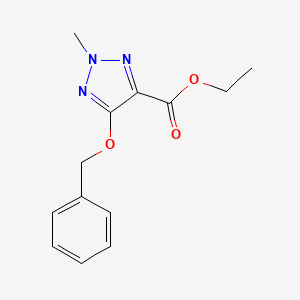
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
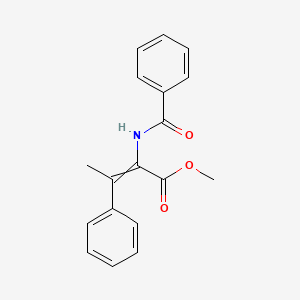
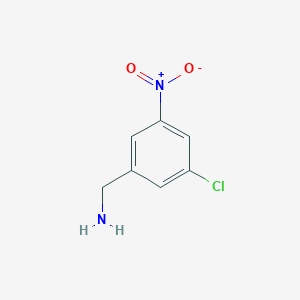

![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
